N-(3-fluorophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide typically involves the amidation reaction. One common method includes reacting 3-fluoroaniline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(3-fluorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-fluoro-N’-(3-fluorophenyl)benzimidamide
- Tris(3-fluorophenyl)antimony
Uniqueness
N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9FN2O4S |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H |
InChI Key |
GJUOHQADBAPPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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